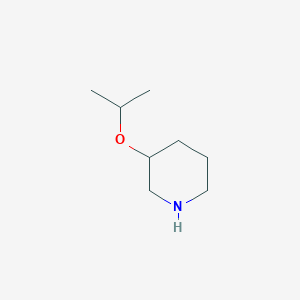![molecular formula C17H27BrClNO B1525273 Clorhidrato de 3-{2-[2-Bromo-4-(sec-butil)fenoxi]-etil}piperidina CAS No. 1220029-49-1](/img/structure/B1525273.png)
Clorhidrato de 3-{2-[2-Bromo-4-(sec-butil)fenoxi]-etil}piperidina
Descripción general
Descripción
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C17H27BrClNO and its molecular weight is 376.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pruebas farmacéuticas
Este compuesto se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad. Su estructura molecular precisa y sus propiedades permiten una calibración y validación precisas de los métodos analíticos en el desarrollo de fármacos .
Ciencia de los materiales
En la ciencia de los materiales, las propiedades químicas únicas del compuesto se pueden aprovechar para sintetizar nuevos materiales poliméricos. Estos materiales podrían tener aplicaciones potenciales en la creación de nuevos recubrimientos o adhesivos con características específicas deseadas .
Ciencias ambientales
La parte de fenol bromado dentro de la estructura del compuesto sugiere un posible uso en la investigación de ciencias ambientales. Podría participar en estudios relacionados con la degradación de contaminantes ambientales o la síntesis de compuestos diseñados para descomponer sustancias químicas nocivas .
Bioquímica
Los bioquímicos pueden explorar este compuesto por sus posibles interacciones con moléculas biológicas. Podría servir como una sonda para estudiar las afinidades de unión o como un bloque de construcción para compuestos bioquímicos más complejos .
Farmacología
En farmacología, el "Clorhidrato de 3-{2-[2-Bromo-4-(sec-butil)fenoxi]-etil}piperidina" podría investigarse por su potencial terapéutico. Su estructura podría modificarse para mejorar sus perfiles farmacocinéticos y farmacodinámicos para fines de desarrollo de fármacos .
Síntesis química
Es probable que el compuesto se utilice en la investigación de síntesis química, particularmente en reacciones que involucran sustitución nucleofílica o como precursor para sintetizar otras moléculas orgánicas complejas .
Química analítica
Los químicos analíticos pueden utilizar este compuesto como un estándar en cromatografía y espectrometría de masas para identificar o cuantificar compuestos similares en mezclas complejas .
Agricultura
Si bien no se indican aplicaciones específicas en agricultura, las propiedades del compuesto podrían estudiarse para el desarrollo de nuevos agroquímicos o como modelo para comprender el comportamiento de compuestos similares en entornos agrícolas .
Propiedades
IUPAC Name |
3-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAATSYSMOLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)






![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)

![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)
